molecular formula C6H10Cl2N2O2S B1429397 Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride CAS No. 1452518-88-5

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride

Cat. No. B1429397
M. Wt: 245.13 g/mol
InChI Key: YDLQRAQFZCQSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 1452518-88-5 . It has a molecular weight of 245.13 . The IUPAC name for this compound is "methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride" . It is used in scientific research and has diverse applications in organic synthesis and pharmaceutical development.


Molecular Structure Analysis

The InChI code for “Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride” is 1S/C6H8N2O2S.2ClH/c1-10-6(9)4-2-3(7)5(8)11-4;;/h2H,7-8H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride” appears as a yellow to brown solid . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Chemical Synthesis and Reactivity

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride is involved in various chemical syntheses and reactions. For instance, its derivatives are used in the synthesis of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids through a process involving halogenation and alcohol addition (Corral & Lissavetzky, 1984). It's also utilized in the electrophilic reactions promoted by samarium diiodide for the formation of long-chain esters with remote hydroxyl and carboxyl groups (Yang, Nandy, Selvakumar, & Fang, 2000).

Electrochemical Properties

The electrochemical behavior of methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride and its variants is a subject of research, especially in relation to their reduction and dimer products (Rejňák, Klima, Svoboda, & Ludvík, 2004). These studies provide insights into the electron-chemical step-electron mechanism and its applications in various fields including materials science and electrochemistry.

Biological Evaluation and Antiviral Applications

Certain derivatives of methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride show potential as antitumor and antiviral agents. For example, diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have been synthesized and evaluated for their antitumor and antiviral activities against various human cancer cell lines and influenza viruses (Bozorov, Zhao, Nie, Ma, Bobakulov, Hu, Rustamova, Huang, Efferth, & Aisa, 2017).

Genotoxic and Carcinogenic Potentials

The genotoxic and carcinogenic potentials of methyl 3-amino-4-methylthiophene-2-carboxylate, a precursor of the articaine local anesthetic, were assessed using in vitro and in silico methodologies. This research is crucial for understanding the safety profile of these compounds in pharmaceutical applications (Lepailleur, Bureau, Halm-Lemeille, Bouquet, Pecquet, Paris-Soubayrol, Le Goff, André, Lécluse, Lebailly, Maire, & Vasseur, 2014).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 4,5-diaminothiophene-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.2ClH/c1-10-6(9)4-2-3(7)5(8)11-4;;/h2H,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLQRAQFZCQSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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